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molecular formula C16H13NO2 B8709450 1-Amino-6,7-dimethylanthracene-9,10-dione CAS No. 3056-97-1

1-Amino-6,7-dimethylanthracene-9,10-dione

Cat. No. B8709450
M. Wt: 251.28 g/mol
InChI Key: OEKGYCGWQZJFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966775

Procedure details

To 5.0 parts of 5-nitro-2,3-dimethyl-1,4,4a,9a-tetrahydroanthraquinone there was added 100 parts of water and then, with stirring at 90°C, 20 parts of a 10 wt % aqueous sodium sulfide. The reaction mixture thus formed was maintained at 90° - 95°C for 1 hour and, after cooled to 25°C, filtered to recover crystals. The crystals were washed with water and dried under reduced pressure to obtain 4.5 parts of 5-amino-2,3-dimethylanthraquinone of a melting point of 222°C.
Name
5-nitro-2,3-dimethyl-1,4,4a,9a-tetrahydroanthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:5]=1[C:6](=[O:21])[CH:7]1[CH:12]([C:13]2=[O:18])[CH2:11][C:10]([CH3:19])=[C:9]([CH3:20])[CH2:8]1)([O-])=O.[S-2].[Na+].[Na+]>O>[NH2:1][C:4]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:5]=1[C:6](=[O:21])[C:7]1[CH:8]=[C:9]([CH3:20])[C:10]([CH3:19])=[CH:11][C:12]=1[C:13]2=[O:18] |f:1.2.3|

Inputs

Step One
Name
5-nitro-2,3-dimethyl-1,4,4a,9a-tetrahydroanthraquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C3CC(=C(CC3C(C2=CC=C1)=O)C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring at 90°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture thus formed
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 90° - 95°C for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooled to 25°C
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to recover crystals
WASH
Type
WASH
Details
The crystals were washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(C=3C=C(C(=CC3C(C2=CC=C1)=O)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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